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molecular formula C9H8ClNO B1589126 (6-Chloropyridin-3-YL)(cyclopropyl)methanone CAS No. 872088-06-7

(6-Chloropyridin-3-YL)(cyclopropyl)methanone

Cat. No. B1589126
M. Wt: 181.62 g/mol
InChI Key: HMTIMNJNXGOOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012956B2

Procedure details

To a solution of cyclopropylbromide (1.24 g, 10.24 mmol) in THF (10 mL) was added dropwise a 2.5M solution of n-butyllithium in hexanes (4.0 mL, 10.00 mmol) at −78° C. and the reaction mixture was stirred for 1 h at this temperature. Then a solution of 6-chloro-N-methyl-N-(methyloxy)pyridine-3-carboxamide (1.00 g, 4.98 mmol) in THF (5 mL) was added quickly at −78° C., and the cooling bath was removed. Stirring was continued for 1 h, then the solution was poured into saturated ammonium chloride (100 mL), extracted with ethyl acetate (3×50 mL) and the organic layers were washed with brine (50 mL), dried over sodium sulfate then filtered and concentrated. Column chromatography on silica (hexanes:ethyl acetate 9:1 to 8:2) afforded (6-chloropyridin-3-yl)(cyclopropyl)-methanone (0.62 g, 68% yield). 1H NMR (400 MHz, CDCl3): 9.04 (d, 1H), 8.22 (dd, 1H), 7.46 (d, 1H), 2.61 (m, 1H), 1.32 (m, 2H), 1.15 (m, 2H).
Quantity
1.24 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(Br)[CH2:3][CH2:2]1.C([Li])CCC.[Cl:10][C:11]1[N:16]=[CH:15][C:14]([C:17](N(C)OC)=[O:18])=[CH:13][CH:12]=1>C1COCC1>[Cl:10][C:11]1[N:16]=[CH:15][C:14]([C:17]([CH:1]2[CH2:3][CH2:2]2)=[O:18])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
C1(CC1)Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
4 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(=O)N(OC)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
the solution was poured into saturated ammonium chloride (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
the organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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